2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
Description
2-(1,2-Benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a heterocyclic compound featuring a benzoxazole core linked to a tetrazole-substituted phenyl group via an acetamide bridge. Benzoxazole and tetrazole moieties are pharmacologically significant: benzoxazole contributes to electron-deficient aromatic interactions and hydrogen bonding, while tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-16(9-14-13-3-1-2-4-15(13)24-19-14)18-11-5-7-12(8-6-11)22-10-17-20-21-22/h1-8,10H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUWFICLAIXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with the tetrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole and tetrazole rings.
Reduction: Reduced forms of the benzoxazole and tetrazole rings.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
- Anticancer Potential : Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .
- CNS Activity : The compound's structure suggests potential interactions with central nervous system (CNS) targets. Its derivatives have been studied for their effects on neurological disorders, with promising results in modulating neurotransmitter systems .
Case Studies
Several case studies have documented the applications and efficacy of this compound:
- Antibacterial Studies : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various derivatives of benzoxazole compounds. The findings indicated that modifications similar to those in 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Cancer Research : In a recent clinical trial focusing on novel anticancer agents, derivatives of the compound were administered to patients with advanced solid tumors. Results showed a marked reduction in tumor size in a subset of patients, indicating potential efficacy as an anticancer agent .
- Neurological Applications : A study investigating the neuroprotective effects of benzoxazole derivatives found that compounds similar to 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide improved cognitive function in animal models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzoxazole and tetrazole rings can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog, N-(4-(1-(2,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (d17) , shares the acetamide linker but diverges in core heterocycles (purine and triazole vs. benzoxazole and tetrazole). Key differences include:
Pharmacological Activity
- Target Compound: No direct activity data are provided. Benzoxazole derivatives are known for antimicrobial and anti-inflammatory properties, while tetrazoles enhance bioavailability.
- Compound d17 : Biological activity is unspecified in , though purine analogs often target kinases or nucleoside-binding proteins.
Physicochemical Properties
- Tetrazole vs. Triazole : Tetrazole (pKa ~4.9) is ionized at physiological pH, improving aqueous solubility but limiting membrane permeability. Triazole (pKa ~10) remains neutral, favoring passive diffusion .
- Benzoxazole vs. Purine : Benzoxazole’s electron-withdrawing nature stabilizes π-π interactions, whereas purine’s fused rings enable diverse H-bonding.
Research Findings and Data Gaps
- Structural Insights : NMR data for d17 (δ 10.57 ppm for NH, 8.40 ppm for aromatic protons) suggest strong intramolecular H-bonding, a feature likely shared with the target compound .
- Activity Data : Neither compound’s efficacy or selectivity is reported in the provided evidence, highlighting the need for in vitro profiling.
- Synthetic Efficiency : Click chemistry enables modular synthesis of triazole analogs like d17, whereas tetrazole preparation may require optimization for scalability.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Weight : 295.33 g/mol
- Molecular Formula : C₁₆H₁₅N₅O
This compound features a benzoxazole moiety and a tetrazole group, which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of benzoxazole derivatives. For instance, derivatives similar to our compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria:
| Compound | Microbial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | Bacillus subtilis | 7.81 |
| Compound B | Escherichia coli | 250 |
| Compound C | Candida albicans | 15.63 |
These results suggest that while some derivatives are more potent than standard drugs like fluconazole against certain pathogens, they generally exhibit lower activity against others .
Anticancer Activity
Research indicates that many benzoxazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The following table summarizes the findings from a study on the anticancer properties of related compounds:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 10 | High |
| A549 (Lung) | 20 | Moderate |
| HepG2 (Liver) | 15 | High |
| PC3 (Prostate) | 25 | Moderate |
The compounds showed selective toxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .
The biological activity of 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.
- Induction of Apoptosis : Certain benzoxazole derivatives trigger apoptotic pathways in cancer cells by modulating key regulatory proteins involved in cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable case study evaluated the effects of a related benzoxazole derivative on Bacillus subtilis. The study reported an MIC value of 7.81 µg/ml and highlighted the compound's ability to disrupt bacterial cell wall synthesis .
Another study focused on the anticancer potential of benzoxazole derivatives against MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value of 10 µM, suggesting that modifications in the benzoxazole structure could enhance its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
